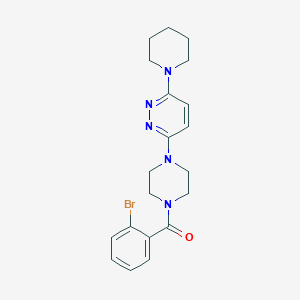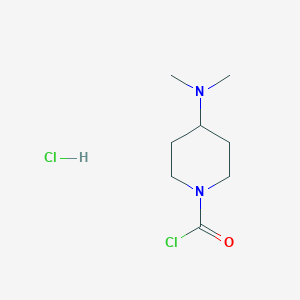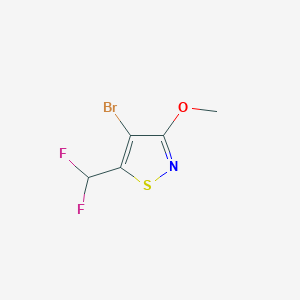
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBMP belongs to the class of compounds known as beta-lactams, which are widely used in the pharmaceutical industry as antibiotics, antitumor agents, and enzyme inhibitors. IBMP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Azetidinone derivatives, including compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, have been synthesized and structurally investigated. For instance, Gluziński et al. (1991) synthesized isomers of azetidinone and analyzed their structures using X-ray diffraction, providing insights into their molecular configurations in solid-state and solution forms (Gluziński et al., 1991).
Antimicrobial and Antitumor Applications
- Compounds based on the azetidinone core, similar to the subject compound, have shown potential in antimicrobial and antitumor applications. Halve et al. (2007) reported that a series of azetidin-2-ones demonstrated potent antimicrobial activity against pathogens like Bacillus anthracis and Staphylococcus aureus (Halve, Bhadauria, & Dubey, 2007). Additionally, Greene et al. (2016) discovered azetidin-2-ones with potent antiproliferative properties, indicating their potential as antitumor agents (Greene et al., 2016).
Synthesis of Novel Compounds and Intermediates
- Research has focused on synthesizing novel azetidinone derivatives and exploring their applications as intermediates in the synthesis of other compounds. For instance, O'Leary et al. (1998) transformed azetidin-2-ones into intermediates for synthesizing novel carbapenems, a class of antibiotics (O'Leary, Waldron, Burke, Keaveny, & Meegan, 1998).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-13(2)12-23(20,21)16-10-18(11-16)17(19)9-6-14-4-7-15(22-3)8-5-14/h4-5,7-8,13,16H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQAYILSBHKMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)


![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)


![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2599034.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2599035.png)


methanone](/img/structure/B2599040.png)